molecular formula C25H22N4OS B11687850 1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone

Cat. No.: B11687850
M. Wt: 426.5 g/mol
InChI Key: DNGZRQVACJLMBH-UHFFFAOYSA-N
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Description

1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. The general synthetic route includes the formation of the spiro linkage through a series of reactions involving hydrazonoyl halides and thiadiazole derivatives. The reaction conditions typically require the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro linkage, using reagents like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone include other spiro compounds and thiadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of 1-[4-methyl-3’-(3-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone lies in its spiro linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N4OS

Molecular Weight

426.5 g/mol

IUPAC Name

1-[4'-methyl-4-(3-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C25H22N4OS/c1-17-10-9-13-21(16-17)29-25(31-24(27-29)19(3)30)23-15-8-7-14-22(23)18(2)26-28(25)20-11-5-4-6-12-20/h4-16H,1-3H3

InChI Key

DNGZRQVACJLMBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C)SC(=N2)C(=O)C

Origin of Product

United States

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